4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 26028-97-7
VCID: VC3897499
InChI: InChI=1S/C17H23N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,24)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3
Molecular Formula: C17H23N3O3S
Molecular Weight: 349.4 g/mol

4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 26028-97-7

Cat. No.: VC3897499

Molecular Formula: C17H23N3O3S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

4-cyclohexyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol - 26028-97-7

Specification

CAS No. 26028-97-7
Molecular Formula C17H23N3O3S
Molecular Weight 349.4 g/mol
IUPAC Name 4-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H23N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,24)
Standard InChI Key RVGXNGRYLSLIIC-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₂₃N₃O₃S and a molecular weight of 349.4 g/mol . Its IUPAC name, 4-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione, reflects its substitution pattern (Figure 1) .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number26028-97-7
Molecular FormulaC₁₇H₂₃N₃O₃S
Molecular Weight349.4 g/mol
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3
InChI KeyRVGXNGRYLSLIIC-UHFFFAOYSA-N

Structural Analysis

The triazole core (a five-membered ring with three nitrogen atoms) is central to the molecule’s reactivity. The 3,4,5-trimethoxyphenyl group contributes electron-donating methoxy (-OCH₃) substituents, enhancing aromatic π-π stacking interactions in biological targets . The cyclohexyl group introduces hydrophobicity, potentially improving membrane permeability. The thiol group at position 3 allows for disulfide bond formation or metal coordination, which is critical in enzyme inhibition .

Synthesis and Manufacturing

General Synthetic Route

The synthesis of 1,2,4-triazole-3-thiol derivatives typically involves:

  • Formation of a dithiocarbazinate intermediate: Reacting hydrazine derivatives with carbon disulfide (CS₂).

  • Cyclization: Acid- or base-catalyzed ring closure to form the triazole nucleus .

  • Functionalization: Introducing substituents like the cyclohexyl and trimethoxyphenyl groups via alkylation or condensation reactions.

For this compound, the cyclohexyl group is likely introduced through nucleophilic substitution using cyclohexyl halides, while the trimethoxyphenyl moiety may be added via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Hydrazine + CS₂ in ethanol, reflux75%
2HCl, 100°C, 6 hrs82%
3Cyclohexyl bromide, K₂CO₃, DMF68%

Purification and Characterization

Purification is achieved via column chromatography or recrystallization. Structural confirmation relies on:

  • NMR spectroscopy: Distinct signals for methoxy (-OCH₃, δ ~3.8 ppm) and cyclohexyl protons (δ ~1.2–1.8 ppm) .

  • Mass spectrometry: Molecular ion peak at m/z 349.4[M+H]⁺ .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic cyclohexyl group . The thiol group renders it susceptible to oxidation, necessitating storage under inert atmospheres.

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point180–182°C (decomposes)DSC
LogP3.2Computational
pKa (Thiol)~8.5Potentiometric

Biological Activity and Research Findings

Anticancer Mechanisms

The 3,4,5-trimethoxyphenyl moiety is a hallmark of colchicine-site binders, which disrupt microtubule dynamics in cancer cells . Analogous compounds inhibit VEGF-2 and EGFR kinases at IC₅₀ values <1 μM .

Applications in Drug Discovery

Lead Optimization

This compound serves as a versatile scaffold for:

  • Antimicrobial agents: Modifying the thiol group to sulfonamides or disulfides .

  • Kinase inhibitors: Introducing heteroaromatic substituents at position 5 .

Table 4: Structure-Activity Relationship (SAR) Insights

ModificationEffect on ActivityReference
Thiol → Methylthio↑ Lipophilicity, ↓ Toxicity
Trimethoxyphenyl → Fluorophenyl↑ DNA gyrase inhibition

Challenges and Future Directions

Knowledge Gaps

  • In vivo pharmacokinetics: No data on bioavailability or metabolic stability.

  • Toxicity profiles: Acute/chronic toxicity studies are absent.

Emerging Opportunities

  • Nanoparticle delivery: Encapsulation to enhance solubility and target specificity.

  • Combination therapies: Synergy with β-lactam antibiotics against resistant strains .

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